

AZ506 as a Chemical Probe for SMYD2: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZ506

Cat. No.: B10824768

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Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a critical role in regulating various cellular processes through the methylation of both histone and non-histone protein substrates. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. **AZ506** is a potent and selective small molecule inhibitor of SMYD2, serving as a valuable chemical probe to elucidate the biological functions of this enzyme and to explore its potential as a drug target. This technical guide provides a comprehensive overview of **AZ506**, including its biochemical and cellular activity, selectivity, and its utility in studying SMYD2-mediated signaling pathways.

Data Presentation: Biochemical and Cellular Activity of AZ506 and Related Inhibitors

The following tables summarize the key quantitative data for **AZ506** and the closely related inhibitor, AZ505, providing a comparative overview of their potency and cellular efficacy.

Compound	Target	Assay Type	IC50	Reference
AZ506	SMYD2	Biochemical	17 nM	[1] [2]
AZ505	SMYD2	Biochemical	0.12 μ M (120 nM)	[3] [4] [5]

Table 1: Biochemical Potency of **AZ506** and AZ505 against SMYD2. The half-maximal inhibitory concentration (IC50) was determined through in vitro methyltransferase assays.

Compound	Cell Line	Assay	EC50 / Cellular IC50	Reference
AZ506	U2OS	p53 peptide methylation	1.2 μ M (EC50)	[1]
AZ506	U2OS	p53 methylation	2.43 μ M (IC50)	[1]
AZ505	MDA-MB-231	Cellular	13.1 μ M (IC50)	[3]

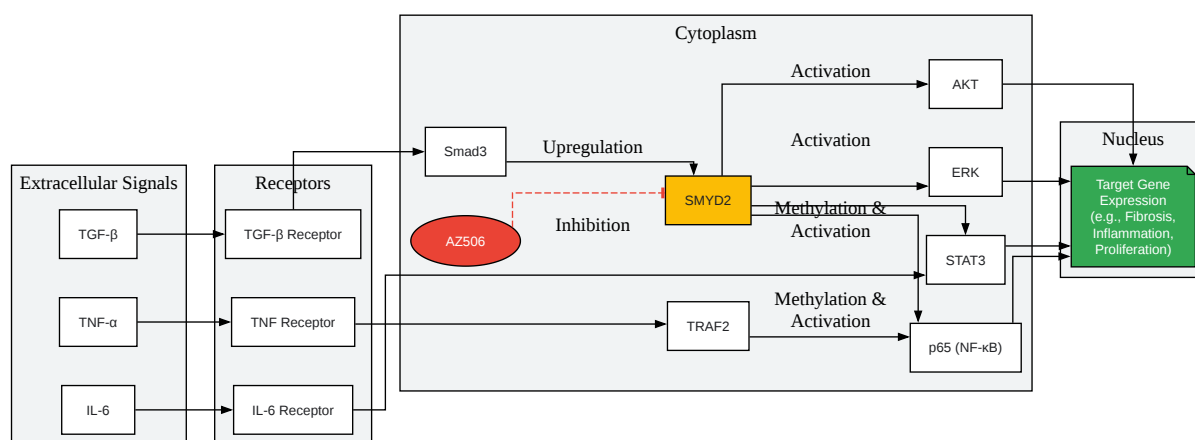
Table 2: Cellular Activity of **AZ506** and AZ505. The half-maximal effective concentration (EC50) and cellular IC50 values demonstrate the ability of the compounds to inhibit SMYD2 activity within a cellular context.

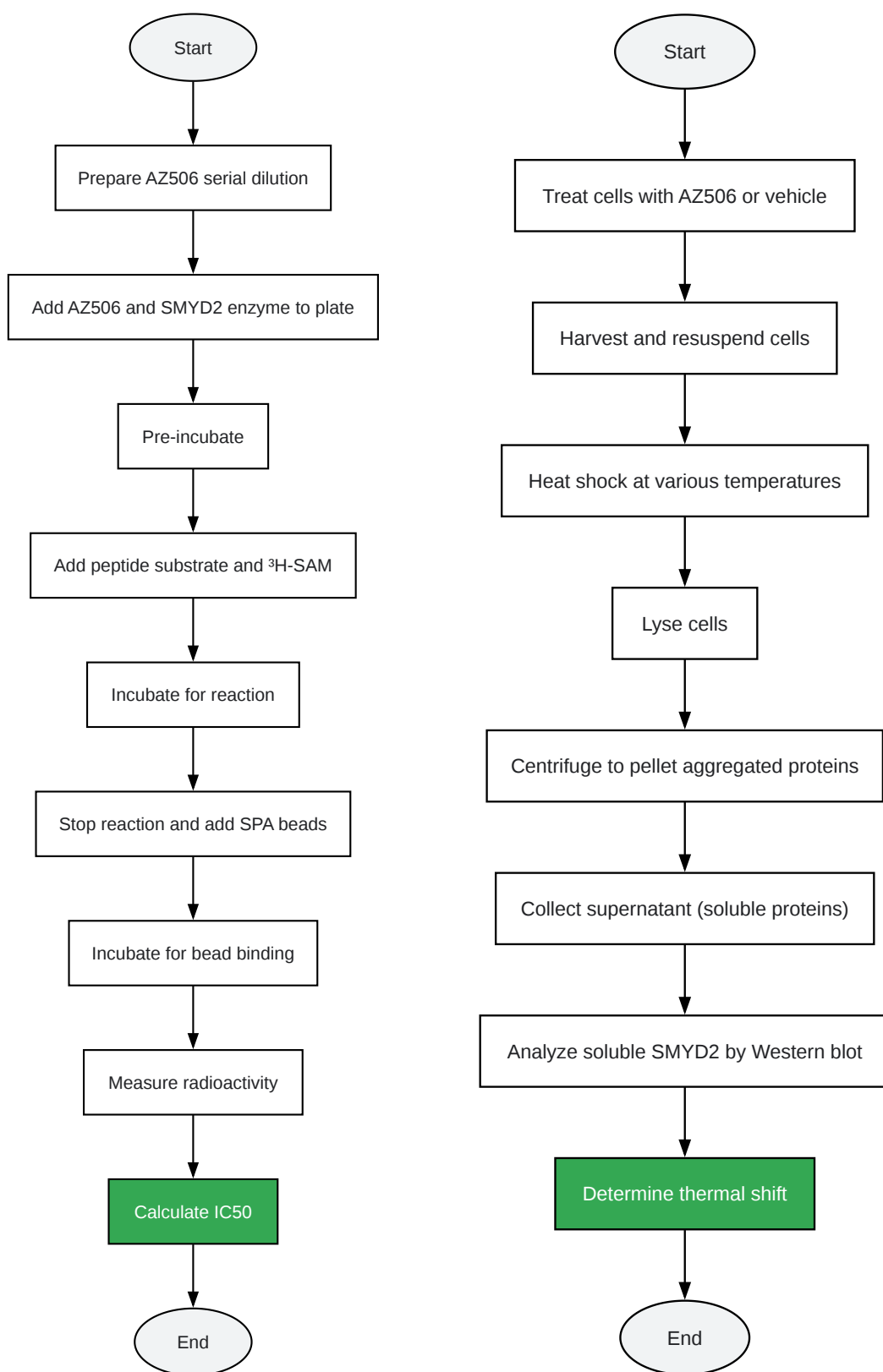
Compound	Off-Target	Selectivity	Reference
AZ506	DOT1L	Possesses limited activity	[2]
AZ505	SMYD3, DOT1L, EZH2	>600-fold	[3] [4] [5]

Table 3: Selectivity Profile of **AZ506** and AZ505. The selectivity of these probes against other histone methyltransferases is a critical aspect of their utility.

SMYD2 Signaling Pathways

SMYD2 is implicated in multiple signaling pathways that are crucial for cell growth, inflammation, and fibrosis. **AZ506** can be utilized to dissect the role of SMYD2 in these complex networks.





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